

Application Notes and Protocols for C6(6-Azido) LacCer in Living Cells

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Compound of Interest		
Compound Name:	C6(6-Azido) LacCer	
Cat. No.:	B15548240	Get Quote

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Introduction

C6(6-Azido) Lactosylceramide (LacCer) is a powerful chemical tool for the study of glycosphingolipid metabolism and signaling in living cells. This synthetic analog of lactosylceramide is modified with a short C6 acyl chain for enhanced cell permeability and an azide group on the galactose residue. The azide serves as a bioorthogonal handle, allowing for the specific covalent attachment of fluorescent probes or affinity tags via "click chemistry." This enables the visualization and analysis of LacCer localization, trafficking, and its role in various cellular processes.

Lactosylceramide itself is a critical intermediate in the biosynthesis of a vast array of complex glycosphingolipids and is a key component of lipid rafts.[1][2][3] It is not merely a structural lipid but also an important signaling molecule involved in inflammation, oxidative stress, cell proliferation, and migration.[1][2][3] Dysregulation of LacCer metabolism is associated with numerous diseases, making **C6(6-Azido) LacCer** a valuable probe for investigating these pathological states.

These application notes provide detailed protocols for the metabolic labeling of living cells with **C6(6-Azido) LacCer** and subsequent detection using copper-catalyzed and copper-free click chemistry.



Principle of the Method

The application of **C6(6-Azido)** LacCer in living cells is a two-step process:

- Metabolic Labeling: Cells are incubated with C6(6-Azido) LacCer. Due to its cell-permeable
 nature, it is taken up by the cells and incorporated into cellular membranes and metabolic
 pathways where LacCer is processed.
- Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated LacCer is
 then specifically reacted with a fluorescent probe or biotin tag that contains a complementary
 alkyne group. This reaction can be catalyzed by copper(I) (CuAAC) or can be a strainpromoted copper-free reaction (SPAAC). The result is a stable, covalent linkage that allows
 for the detection and analysis of the labeled LacCer.

Quantitative Data Summary

The following table summarizes typical starting concentrations and incubation times for metabolic labeling with azido-sugars and subsequent click chemistry reactions. These values are based on protocols for structurally similar azido-sugars and should be optimized for your specific cell type and experimental conditions.[4][5]

Parameter	C6(6-Azido) LacCer Labeling	Copper-Catalyzed Click (CuAAC)	Strain-Promoted Click (SPAAC)
Probe Concentration	10-50 μΜ	10-50 μM (alkyne probe)	10-25 μM (strained alkyne probe)
Incubation Time	1 - 24 hours	30 - 60 minutes	30 - 120 minutes
Temperature	37°C	Room Temperature	37°C
Cell State	Live Cells	Fixed or Live Cells	Live or Fixed Cells
Key Reagents	C6(6-Azido) LacCer	CuSO ₄ , THPTA/TBTA, Sodium Ascorbate	DBCO or other strained alkyne probe

Experimental Protocols



Protocol 1: Metabolic Labeling of Live Cells with C6(6-Azido) LacCer

This protocol describes the incorporation of **C6(6-Azido) LacCer** into cultured mammalian cells.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- C6(6-Azido) LacCer
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Culture vessels (e.g., glass-bottom dishes for microscopy)

Procedure:

- Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for healthy
 growth and avoids over-confluence during the labeling period.
- Prepare C6(6-Azido) LacCer Stock Solution: Dissolve C6(6-Azido) LacCer in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
- Metabolic Labeling: a. On the day of the experiment, dilute the C6(6-Azido) LacCer stock solution into pre-warmed complete cell culture medium to the desired final concentration (start with a range of 10-50 μM). b. Remove the existing medium from the cells and replace it with the medium containing C6(6-Azido) LacCer. c. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a desired period (start with a time course of 1, 4, and 24 hours to determine the optimal incubation time).
- Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated C6(6-Azido) LacCer. The cells are now ready for fixation and



click chemistry or for live-cell click chemistry.

Protocol 2: Visualization of Labeled LacCer using Copper-Catalyzed Click Chemistry (CuAAC) on Fixed Cells

This protocol is suitable for high-resolution imaging of fixed cells.

Materials:

- Azide-labeled cells on coverslips (from Protocol 1)
- 4% Paraformaldehyde (PFA) in PBS
- PBS
- 0.1% Triton X-100 in PBS (for permeabilization, optional)
- Alkyne-functionalized fluorescent probe (e.g., Alkyne-Alexa Fluor 488)
- Click-it Reaction Cocktail (prepare fresh):
 - PBS
 - Fluorescent Alkyne Probe (e.g., 10 μM final concentration)
 - Copper(II) Sulfate (CuSO₄) (e.g., 500 μM final concentration from a 10 mM stock)
 - THPTA (e.g., 500 μM final concentration from a 10 mM stock)
 - Sodium Ascorbate (e.g., 10 mM final concentration from a freshly prepared 1 M stock)
- DAPI or Hoechst for nuclear counterstaining (optional)
- Mounting medium

Procedure:



- Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells twice with PBS.
- (Optional) Permeabilization: If you intend to visualize intracellular LacCer, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
- Washing: Wash the cells twice with PBS.
- Click Reaction: a. Prepare the "Click-it" reaction cocktail. Important: Add the sodium
 ascorbate last to initiate the reaction. Premix the CuSO₄ and THPTA before adding them to
 the cocktail. b. Remove the PBS from the cells and add the "Click-it" reaction cocktail. c.
 Incubate for 30-60 minutes at room temperature, protected from light.
- Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI or Hoechst for 5 minutes. c.
 Wash the cells twice with PBS.
- Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Visualization of Labeled LacCer using Strain-Promoted (Copper-Free) Click Chemistry (SPAAC) on Live Cells

This protocol is ideal for imaging the dynamics of LacCer in living cells as it avoids the use of cytotoxic copper.

Materials:

- Azide-labeled live cells (from Protocol 1)
- Fluorescent strained alkyne probe (e.g., DBCO-PEG4-5/6-FAM)
- Live-cell imaging medium



PBS

Procedure:

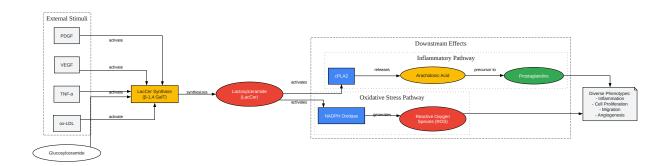
- Washing: After metabolic labeling, wash the cells twice with pre-warmed live-cell imaging medium.
- Strain-Promoted Click Reaction: a. Prepare a solution of the fluorescent strained alkyne probe in live-cell imaging medium at the desired final concentration (e.g., 10-25 μM). b. Add the probe-containing medium to the cells. c. Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.
- Washing: Remove the probe-containing medium and wash the cells three to four times with pre-warmed imaging medium to remove any unreacted probe.
- Imaging: Image the live cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

Lactosylceramide Signaling Pathway

Lactosylceramide acts as a signaling hub, integrating various extracellular stimuli to initiate downstream cascades, primarily leading to oxidative stress and inflammation.[1][2][3]





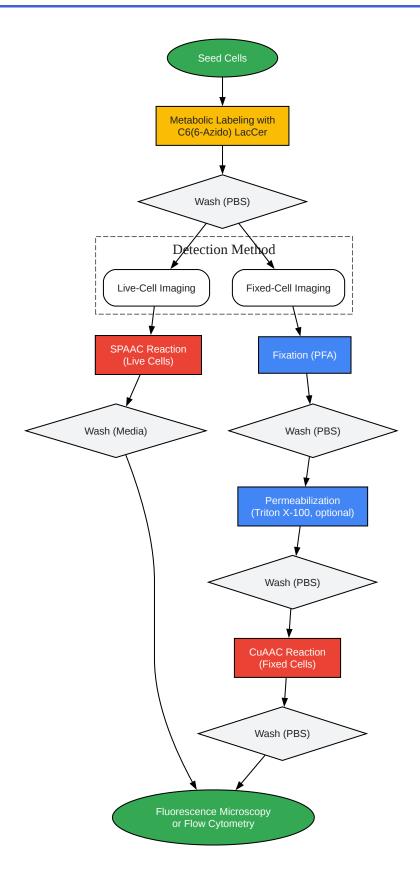
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LacCer signaling cascade.

Experimental Workflow for C6(6-Azido) LacCer Labeling and Detection

The overall process from cell preparation to final imaging is depicted below.





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Workflow for labeling and detection.



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